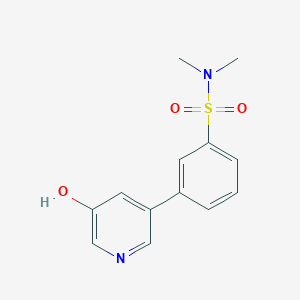![molecular formula C17H18N2O2 B6368958 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% CAS No. 1261997-18-5](/img/structure/B6368958.png)
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine (abbreviated as 2H4PPCP) is a chemical compound that has been used in a variety of scientific research applications. It is a white solid that can be synthesized in a laboratory setting, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters dopamine and serotonin. 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has also been used in studies to investigate the effects of various drugs on the nervous system.
Mécanisme D'action
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been found to act as an inhibitor of both AChE and MAO. It binds to the active sites of these enzymes, preventing them from breaking down their respective neurotransmitters. This leads to an increase in the levels of acetylcholine and dopamine/serotonin in the brain, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% are largely dependent on its mechanism of action. By inhibiting AChE, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can lead to an increase in the levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function. By inhibiting MAO, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can lead to an increase in the levels of dopamine and serotonin in the brain. This can lead to improved mood, increased motivation, and improved social functioning.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and it has been found to be effective at inhibiting both AChE and MAO. However, it is important to note that the effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can vary significantly depending on the dosage used. As such, it is important to use the proper dosage when conducting laboratory experiments with 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%.
Orientations Futures
There are a variety of potential future directions for research involving 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%. One potential direction is to investigate the effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to investigate the effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% on various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to investigate the potential therapeutic uses of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%, such as the treatment of cognitive decline or the treatment of mood disorders. Finally, research could be conducted to investigate the long-term effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% on the human body.
Méthodes De Synthèse
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can be synthesized by a variety of methods. One method involves reacting 4-(piperidine-1-carbonyl)phenol with 2-chloropyridine in the presence of potassium carbonate in aqueous ethanol. This reaction yields 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in a 95% yield. Another method involves reacting 4-(piperidine-1-carbonyl)phenol with 2-chloropyridine in the presence of sodium hydroxide in aqueous ethanol. This reaction yields 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in a 92% yield.
Propriétés
IUPAC Name |
4-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-12-15(8-9-18-16)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPSESKDIDVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683241 |
Source


|
| Record name | 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-18-5 |
Source


|
| Record name | 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)


